molecular formula C10H9BrO B7907422 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde

1-(4-Bromophenyl)cyclopropane-1-carbaldehyde

Cat. No. B7907422
M. Wt: 225.08 g/mol
InChI Key: WNPUSMVNRHDNHG-UHFFFAOYSA-N
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Patent
US09018249B2

Procedure details

To a solution of DMSO (2.18 mL, 30.7 mmol) in dry DCM (15.0 mL) under nitrogen atmosphere, was added oxalyl chloride (1.21 mL, 14.2 mmol) at −78° C. The reaction mixture was stirred at this temperature for 30 min followed by addition of solution of (1-(4-bromophenyl)cyclopropyl)methanol (2.7 g, 11.8 mmol), in DCM (15.0 mL). The reaction mixture was stirred at −78° C. for 45 min followed by addition of triethylamine (8.2 mL, 59.2 mmol) and further stirring at same temperature for 15 min and then at r.t. for 15 min. The reaction mixture was diluted with DCM (100 mL) and water (100 mL). The organic layer was separated, dried over Na2SO4 and concentrated in vacuo to afford title compound (2.6 g, 93%) as viscous oil which was used as such in the next step.
Name
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[Br:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2([CH2:21][OH:22])[CH2:20][CH2:19]2)=[CH:14][CH:13]=1.C(N(CC)CC)C>C(Cl)Cl.O>[Br:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]2([CH:21]=[O:22])[CH2:19][CH2:20]2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
2.18 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.21 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)CO
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
further stirring at same temperature for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
at r.t. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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